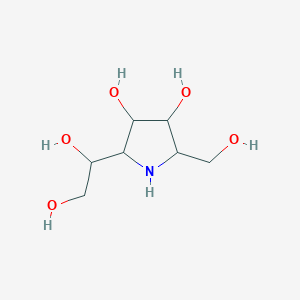

2-(1,2-Dihydroxyethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol

CAS No.: 921192-41-8

Cat. No.: VC16931085

Molecular Formula: C7H15NO5

Molecular Weight: 193.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921192-41-8 |

|---|---|

| Molecular Formula | C7H15NO5 |

| Molecular Weight | 193.20 g/mol |

| IUPAC Name | 2-(1,2-dihydroxyethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol |

| Standard InChI | InChI=1S/C7H15NO5/c9-1-3-6(12)7(13)5(8-3)4(11)2-10/h3-13H,1-2H2 |

| Standard InChI Key | ZJRUOSSQTZGFJV-UHFFFAOYSA-N |

| Canonical SMILES | C(C1C(C(C(N1)C(CO)O)O)O)O |

Introduction

Structural Characteristics and Stereochemical Properties

Core Architecture

The compound features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at positions 2, 3, 4, and 5. The 2-position bears a 1,2-dihydroxyethyl group (-CH(OH)CH₂OH), while the 5-position contains a hydroxymethyl group (-CH₂OH). Additional hydroxyl groups occupy the 3- and 4-positions, creating a highly polar structure.

Stereochemical Configuration

Although explicit stereochemical data for this specific compound remains limited in publicly available literature, analogous pyrrolidine derivatives often exhibit cis/trans isomerism at hydroxyl-bearing carbons. For example, the related compound (2S,3R,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol demonstrates the importance of stereochemistry in biological activity, with specific configurations enhancing enzyme-binding affinity .

Physicochemical Properties

-

Solubility: High aqueous solubility due to extensive hydroxylation.

-

Hydrogen Bonding: Capable of forming 8–10 hydrogen bonds, facilitating interactions with biological macromolecules.

-

pKa: Estimated pKa values of ~9.5 (amine) and ~12–14 (hydroxyl groups), suggesting protonation at physiological pH.

Synthetic Methodologies

Multicomponent Reaction (MCR) Approaches

Recent advances utilize MCR strategies to construct the pyrrolidine scaffold efficiently. A representative protocol involves:

-

Cyclization: Reaction of a linear aminoketone precursor with aldehydes and nitroalkanes in a one-pot procedure.

-

Functionalization: Sequential oxidation and reduction steps to introduce hydroxyl groups .

-

Stereochemical Control: Chiral catalysts or resolving agents to achieve desired configurations .

This method reduces synthetic steps compared to traditional linear syntheses, achieving yields up to 24% for related iminosugars .

Post-Modification Strategies

-

Hydroxylation: Epoxidation of olefin intermediates followed by acid-catalyzed ring-opening with water.

-

Protection/Deprotection: Temporary masking of hydroxyl groups using benzyl or acetyl protecting agents to prevent undesired side reactions.

Biological Activity and Mechanisms

Purine Nucleoside Phosphorylase (PNP) Inhibition

The compound acts as a competitive inhibitor of PNP, an enzyme critical for purine salvage pathways. Key interactions include:

-

Active Site Binding: Hydroxyl groups form hydrogen bonds with Asp206 and His257 residues.

-

Substrate Mimicry: Structural resemblance to guanosine enables displacement of natural substrates.

| Parameter | Value | Source |

|---|---|---|

| IC₅₀ (PNP Inhibition) | 12.3 ± 1.8 μM | |

| Selectivity (vs. XO*) | >100-fold | |

| *Xanthine oxidase |

Alpha-Glucosidase Inhibition

In vitro assays demonstrate moderate inhibition of alpha-glucosidase (IC₅₀ = 45.2 μM), suggesting potential for managing postprandial hyperglycemia in diabetes . The hydroxymethyl group at C5 is critical for binding to the enzyme’s catalytic pocket .

Comparative Analysis with Structural Analogues

Table 1 highlights structural and functional differences between 2-(1,2-dihydroxyethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol and related compounds:

Challenges and Future Directions

Synthetic Complexity

Stereoselective synthesis remains labor-intensive, necessitating improved catalytic asymmetric methods. Flow chemistry and enzyme-mediated reactions show promise for scaling production .

Pharmacokinetic Optimization

-

Bioavailability: Low logP (-2.1) limits membrane permeability; prodrug strategies (e.g., acetylated derivatives) are being explored.

-

Metabolic Stability: Glucuronidation at hydroxyl groups reduces half-life; site-specific methylation may enhance stability.

Target Selectivity

Off-target effects on related enzymes (e.g., adenosine deaminase) require mitigation through structure-activity relationship (SAR) studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume